5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine
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Overview
Description
5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a methyl group attached to the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-haloketones under basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which undergoes intramolecular cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methyl group.
2,3-Dihydroimidazo[1,2-a]pyridine: Lacks the methyl group at the fifth position.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, research findings, and its implications in drug development.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C8H10N2
- Molecular Weight: 134.18 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC1=CC=CC2=NCCN12
The compound features a fused bicyclic system comprising imidazole and pyridine rings with a methyl group at the fifth position. This structural characteristic influences its chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that it may inhibit various enzymes or receptors involved in critical biological pathways. For instance, it has been shown to modulate kinase activity, which is pivotal in cell signaling and regulation processes.
Biological Activities
Antimicrobial Properties:
this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anticancer Activity:
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating substantial potency . The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects:
Emerging evidence suggests that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the antimicrobial effects of various derivatives of imidazo[1,2-a]pyridine. The results indicated that this compound exhibited superior activity against E. coli and S. aureus compared to standard antibiotics.
- Anticancer Activity:
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Imidazo[1,2-a]pyridine derivative | Antimicrobial, anticancer |
Imidazo[1,2-a]pyridine | Parent compound | Moderate antimicrobial |
2,3-Dihydroimidazo[1,2-a]pyridine | Lacks methyl group | Reduced potency |
The presence of the methyl group at the fifth position significantly enhances the biological activity of this compound compared to its analogs.
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
5-methyl-2,3-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H10N2/c1-7-3-2-4-8-9-5-6-10(7)8/h2-4H,5-6H2,1H3 |
InChI Key |
QXLQADGVGZEODD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NCCN12 |
Origin of Product |
United States |
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